o-Chloramine T

Description

Structural and Chemical Characterization of ortho-Chloramine T

Molecular Architecture and Isomeric Differentiation

Comparative Analysis of Ortho vs. Para Isomeric Forms

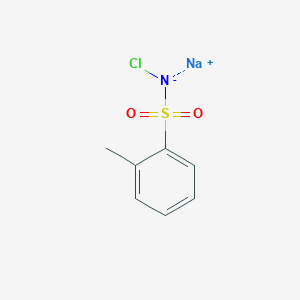

The molecular architecture of orththis compound fundamentally differs from its para-isomeric counterpart through the positioning of the methyl substituent on the benzene ring. The ortho-isomer features the characteristic formula C₇H₇ClNNaO₂S, where the methyl group occupies the position adjacent to the sulfonamide moiety. This structural arrangement creates significant steric and electronic effects that distinguish it from the more commonly studied para-Chloramine T variant. The compound exists as sodium chloro(2-methylbenzenesulfonyl)azanide, emphasizing the specific positional relationship between the substituents.

The electronic environment in the ortho-isomer differs substantially from the para-form due to proximity effects between the methyl group and the sulfonamide functionality. Research on similar aromatic systems demonstrates that ortho-substitution patterns significantly influence partition behavior and molecular interactions compared to para-substituted analogs. The ortho-positioning creates unique conformational constraints that affect the overall molecular geometry and reactivity profile of the compound.

Structural analysis reveals that the ortho-isomer adopts conformations that minimize steric clashes between the methyl group and the bulky sulfonamide moiety. This conformational preference results in distinct physical and chemical properties compared to the para-isomer, including altered solubility patterns and spectroscopic signatures. The three-dimensional structure shows that the sulfonamide group may adopt specific orientations to accommodate the steric demands imposed by the adjacent methyl substituent.

The comparative analysis extends to the electronic distribution within the aromatic system, where the ortho-positioning of the methyl group creates localized electron density changes that influence the compound's reactivity patterns. These electronic effects are particularly pronounced in electrophilic aromatic substitution reactions, where the ortho-methyl group can both donate electron density through hyperconjugation and create steric hindrance for incoming electrophiles.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations provide detailed structural information about orththis compound at the atomic level, revealing precise bond lengths, angles, and intermolecular interactions. The crystallographic data demonstrates that the compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements. The structural determination shows that the sulfonamide nitrogen adopts a specific hybridization state that accommodates the chlorine substituent while maintaining optimal geometry for the sodium coordination.

The conformational analysis reveals that the benzene ring maintains planarity despite the presence of the ortho-methyl substituent, with the sulfonamide group adopting a conformation that minimizes unfavorable interactions. The chlorine atom attached to the nitrogen shows specific positioning that influences the overall molecular dipole moment and contributes to the compound's crystalline packing efficiency. Crystallographic studies indicate that the sodium ion coordinates with specific atoms within the structure, creating a three-dimensional network that stabilizes the solid-state form.

Advanced X-ray diffraction techniques, similar to those employed in structural biology, enable high-resolution determination of atomic positions within the orththis compound structure. These studies reveal subtle conformational preferences that arise from the ortho-substitution pattern, including specific torsional angles around the sulfonamide bond and the orientation of the chlorine substituent relative to the aromatic plane.

The crystallographic analysis also provides insights into the hydration state of the compound, with studies of the trihydrate form revealing specific water molecule coordination patterns. These hydration studies demonstrate how water molecules integrate into the crystal lattice and influence the overall structural stability of the compound. The conformational analysis extends to temperature-dependent studies that reveal thermal motion patterns and identify the most flexible regions of the molecular structure.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures and Assignment Challenges

The proton Nuclear Magnetic Resonance spectrum of orththis compound exhibits distinctive features that reflect its unique molecular architecture. Spectroscopic analysis conducted at 399.65 MHz reveals characteristic chemical shifts that enable structural assignment and confirmation of the ortho-substitution pattern. The aromatic region displays a complex multipicity pattern reflecting the non-equivalent protons on the benzene ring, with signals appearing between 7.15 and 7.78 ppm that correspond to the four aromatic hydrogen atoms.

The methyl group protons exhibit a characteristic singlet at approximately 2.53 ppm, confirming the presence of the methyl substituent and its attachment to the aromatic ring. This chemical shift value is consistent with methyl groups attached to aromatic systems and provides clear evidence for the structural identity of the compound. The integration pattern confirms the expected 4:3 ratio between aromatic and methyl protons, supporting the proposed molecular structure.

Assignment challenges arise from the complexity of the aromatic region, where overlapping signals require careful analysis to distinguish individual proton environments. The ortho-substitution pattern creates a unique coupling pattern that differs from the symmetrical splitting observed in para-substituted analogs. Advanced two-dimensional Nuclear Magnetic Resonance techniques would be required for complete assignment of all aromatic protons and elucidation of their coupling relationships.

The spectroscopic data obtained in dimethyl sulfoxide solution reveals solvent-dependent effects that influence chemical shift values and signal multiplicities. These solvent effects provide additional structural information about the molecular conformation in solution and the degree of intermolecular interactions between the compound and the solvent molecules. The Nuclear Magnetic Resonance data confirms the structural integrity of the compound and provides a reliable method for purity assessment and structural verification.

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopic analysis of orththis compound reveals characteristic vibrational modes that enable identification of functional groups and provide information about molecular interactions. The spectrum displays distinct absorption bands corresponding to the sulfonamide functionality, aromatic carbon-hydrogen stretching, and the chlorine-nitrogen bond. The sulfonamide group exhibits characteristic symmetric and asymmetric stretching modes in the region typical for sulfur-oxygen double bonds.

The aromatic carbon-hydrogen stretching vibrations appear in the expected region above 3000 cm⁻¹, with the specific frequency values providing information about the electronic environment of the aromatic system. The presence of the ortho-methyl substituent influences these vibrational modes through electronic and steric effects that alter the force constants of the carbon-hydrogen bonds.

Functional group identification through infrared spectroscopy confirms the presence of the sulfonamide moiety through characteristic bands associated with sulfur-oxygen stretching and nitrogen-sulfur bond vibrations. The chlorine-nitrogen bond exhibits specific vibrational characteristics that distinguish it from other nitrogen-halogen bonds and provide confirmation of the chloramine functionality.

The infrared spectrum also reveals information about intermolecular interactions, particularly hydrogen bonding patterns that influence the solid-state structure of the compound. These interactions are evident through the broadening and shifting of certain vibrational modes, particularly those associated with nitrogen-hydrogen and sulfur-oxygen functionalities. The spectroscopic data provides a comprehensive fingerprint for compound identification and purity assessment.

Thermodynamic Stability Parameters

Thermal Decomposition Pathways

The thermal stability of orththis compound involves complex decomposition pathways that reflect the inherent instability of the nitrogen-chlorine bond under elevated temperature conditions. Thermal analysis reveals that the compound exhibits a defined melting point range between 170°C and 177°C for the trihydrate form, indicating a specific thermal transition temperature. The decomposition process involves the sequential loss of functional groups, beginning with the labile chlorine atom attached to the nitrogen center.

The primary decomposition pathway involves the elimination of chlorine from the nitrogen center, leading to the formation of the parent sulfonamide compound. This process occurs through homolytic or heterolytic cleavage of the nitrogen-chlorine bond, depending on the thermal conditions and atmospheric environment. The decomposition kinetics are influenced by the ortho-substitution pattern, which may provide steric stabilization or destabilization relative to other isomeric forms.

Secondary decomposition processes involve the breakdown of the sulfonamide functionality and potential rearrangement reactions of the aromatic system. These thermal pathways are complex and may involve multiple competing mechanisms that depend on temperature, heating rate, and atmospheric conditions. The thermal stability is significantly reduced in the presence of moisture or acidic conditions, which can catalyze the decomposition processes.

Long-term stability studies indicate that orththis compound undergoes gradual degradation upon exposure to atmospheric conditions, particularly in the presence of humidity and light. This degradation involves the slow release of chlorine and formation of various organic decomposition products. The thermal analysis provides essential information for storage recommendations and handling procedures for the compound.

Solubility Behavior in Polar and Non-Polar Media

The solubility characteristics of orththis compound reflect its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound exhibits significant solubility in polar solvents, particularly water, where it forms clear solutions with a slightly basic pH typically ranging from 8.0 to 10.3. This basic pH results from the hydrolysis of the chloramine functionality and the formation of hydroxide ions in aqueous solution.

Solubility studies demonstrate that the compound shows preferential dissolution in polar protic solvents such as water and alcohols, while exhibiting limited solubility in non-polar organic solvents. The presence of the sodium cation enhances the water solubility through ionic interactions and facilitates the formation of hydrated complexes in aqueous media. The solubility behavior is temperature-dependent, with increased dissolution observed at elevated temperatures.

The partition behavior between polar and non-polar phases reflects the amphiphilic nature of the molecule, where the sulfonamide moiety provides hydrophilic character while the aromatic system contributes hydrophobic interactions. This dual nature influences the compound's behavior in biphasic systems and affects its distribution in environmental matrices.

Comparative solubility studies with the para-isomer reveal differences in dissolution kinetics and equilibrium solubility values that arise from the distinct molecular architectures. The ortho-substitution pattern may influence the solvation sphere around the molecule and alter the thermodynamics of the dissolution process. These solubility differences have practical implications for purification methods and formulation strategies for the compound.

Properties

IUPAC Name |

sodium;chloro-(2-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVGZYMMLBPFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110076-44-3 | |

| Record name | o-Chloramine T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

o-Chloramine T, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide used as a mild disinfectant. It is primarily targeted towards bacteria and other microorganisms, acting as an antibacterial agent.

Mode of Action

The mode of action of this compound involves the release of active chlorine when it decomposes in water. This active chlorine acts as a biocide, effectively killing bacteria and other microorganisms. The compound’s reactivity is similar to that of sodium hypochlorite.

Biochemical Pathways

This compound affects the oxidative stress biomarkers and liver biochemistry of certain organisms. It has been observed to cause changes in cytokine levels, specifically TGF-β and IL-13, and hydroxyproline content. These changes can modify aminotransferase and lactate dehydrogenase activity and lactate and pyruvate levels, causing increased enzyme activity due to oxidative stress.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the destruction of bacteria and other microorganisms. This is achieved through the release of active chlorine, which acts as a biocide. In addition, this compound can cause changes in oxidative stress biomarkers and liver biochemistry, leading to increased enzyme activity due to oxidative stress.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. , which could impact its effectiveness in certain environments. Furthermore, the reaction of chlorine and ammonia can form different species of chloramine, with the ratio at which these two substances are fed determining the species produced. This could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

o-Chloramine T plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is commonly used in the Sharpless oxyamination reaction, where it converts alkenes to vicinal aminoalcohols . It also reacts with iodide to form iodine monochloride, which can further undergo electrophilic substitution with activated aromatic rings, such as those of the amino acid tyrosine .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the production of inflammatory mediators and can modulate the expression of genes involved in inflammation and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a strong oxidant. It exerts its effects by binding to biomolecules and inducing oxidative modifications. For instance, this compound can oxidize hydrogen sulfide to sulfur and convert mustard gas to a harmless crystalline sulfimide . It also inhibits or activates enzymes by modifying their active sites through oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to degrade upon long-term exposure to the atmosphere, which can affect its efficacy . Studies have shown that repeated treatments with this compound can lead to the gradual breakdown of the compound, impacting its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively control bacterial infections without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative damage and inflammation . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative metabolism. It interacts with enzymes such as myeloperoxidase, which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This reaction is crucial for the antimicrobial activity of this compound, as hypochlorous acid is a potent oxidizing agent that can kill bacteria and other pathogens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as pH and water hardness, which can affect its stability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it exerts its oxidative effects on cellular components .

Biological Activity

o-Chloramine T, also known as sodium N-chloro-p-toluenesulfonamide, is a compound that has garnered attention for its broad-spectrum antimicrobial properties. This article delves into the biological activity of this compound, presenting findings from various studies, including its bactericidal effects, cytotoxicity, and potential applications in clinical settings.

This compound is classified as a chloramine compound, which are known for their ability to release active chlorine. The mechanism of action involves the chlorination of microbial proteins, leading to the formation of a chlorine cover that disrupts cellular integrity and function. This process is particularly effective against a variety of pathogens, including bacteria, fungi, and viruses .

Antimicrobial Efficacy

Bactericidal Effects:

Research has demonstrated that this compound exhibits significant bactericidal activity against both gram-positive and gram-negative bacteria. A study conducted by Laatsch et al. evaluated the effects of various concentrations of this compound on several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated:

- Gram-Positive Bacteria: Reduction in growth by 95% to 100% at effective concentrations.

- Gram-Negative Bacteria: Variable effectiveness; notably, Pseudomonas aeruginosa showed reduced susceptibility when fetal bovine serum was present .

Table 1: Bactericidal Activity of this compound on Various Bacterial Strains

| Bacterial Strain | Concentration (ppm) | % Reduction in Growth |

|---|---|---|

| Staphylococcus aureus | 100 | 100% |

| Methicillin-resistant S. aureus | 200 | 95% |

| Vancomycin-resistant E. faecalis | 200 | 98% |

| Escherichia coli | 100 | 90% |

| Pseudomonas aeruginosa | 200 (without serum) | 85% |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound on human fibroblasts were assessed. The study found that exposure to this compound resulted in significant morphological changes in fibroblast cells:

- 200 ppm for 20 minutes: Major alterations with less than 10% viability after exposure.

- 100 ppm for shorter durations (3 minutes): Cells demonstrated greater than 90% viability after recovery periods .

Table 2: Cytotoxic Effects of this compound on Human Fibroblasts

| Concentration (ppm) | Exposure Time (minutes) | Viability Post-Exposure (%) |

|---|---|---|

| 200 | 20 | <10 |

| 100 | 10 | ~40 |

| 100 | 3 | >90 |

Case Studies and Clinical Applications

The application of this compound in clinical settings has been explored extensively. Its use as a topical anti-infective agent has been highlighted due to its efficacy against a wide range of pathogens with minimal side effects. A notable case involved its application in wound care, where it effectively reduced bacterial load while promoting healing without significant cytotoxicity to surrounding tissues .

Scientific Research Applications

Aquaculture

Control of Bacterial Gill Disease (BGD)

o-Chloramine T is effectively used in aquaculture to control bacterial gill disease (BGD) in cultured fish. BGD is prevalent among hatchery-reared salmonids and can lead to significant fish mortality. Studies have shown that chloramine T can significantly reduce the incidence of BGD when applied at appropriate concentrations. For instance, a study demonstrated that a flow-through treatment of 20 mg/L for 60 minutes maintained effective chloramine T concentrations in treated water samples, correlating with reduced bacterial loads .

Case Study

A study conducted by Gaikowski et al. validated dilution models predicting chloramine T concentrations in aquaculture effluents. The results indicated that the predicted concentrations were consistent with measured values, confirming the efficacy of chloramine T in managing water quality in fish farming environments .

Microbiology

Bactericidal and Cytotoxic Effects

Research has shown that this compound exhibits strong bactericidal properties against various pathogens. A notable in vitro study evaluated its effects on gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that chloramine T reduced bacterial growth by 95% to 100% across different concentrations and exposure times .

Data Table: Bactericidal Effects of Chloramine T

| Bacteria | Concentration (ppm) | Exposure Time (minutes) | % Reduction in Growth |

|---|---|---|---|

| Staphylococcus aureus | 300 | 10 | >99.9 |

| Methicillin-resistant S. aureus | 400 | 15 | >99.99 |

| Escherichia coli | 200 | 5 | 95-99.6 |

| Pseudomonas aeruginosa | 400 | 20 | <40 |

Organic Synthesis

This compound is utilized as an oxidizing agent in organic synthesis, facilitating various chemical transformations. It reacts with a broad range of functional groups, making it valuable for producing complex organic molecules.

Analytical Applications

Chloramine T serves as a reagent for determining iodine values in polymer samples and for analyzing organic functional groups. Its ability to selectively oxidize certain compounds is exploited in various analytical techniques .

Diagnostic Procedures

In diagnostic microbiology, this compound is employed for iodination processes, which are crucial for labeling proteins and peptides in research settings. This method allows for rapid and selective modification of target molecules, enhancing the sensitivity and specificity of assays .

Safety Considerations

While this compound has beneficial applications, it is essential to consider potential safety issues associated with its use. Reports have indicated instances of chloramine-induced anaphylaxis during exposure to chlorinated water sources, highlighting the need for careful handling and application protocols .

Comparison with Similar Compounds

Chloramine-T vs. Iodogen (1,3,4,6-Tetrachloro-3α,6α-Diphenylglycoluril)

Key Insight : Iodogen surpasses Chloramine-T in radiolabeling applications due to its gentler oxidation, minimizing damage to proteins and improving tracer stability .

Chloramine-T vs. Lactoperoxidase

Key Insight : Lactoperoxidase is favored for labeling bioactive molecules (e.g., hormones) where preserving activity is critical, despite its complexity .

Chloramine-T vs. Penta-O-Acetyl-N-Chloro-N-Methylglucamine

Key Insight : While Chloramine-T is more versatile, Penta-O-acetyl-N-chloro-N-methylglucamine offers selectivity in niche applications .

Chloramine-T vs. Sodium Hypochlorite (NaOCl)

Key Insight : Chloramine-T’s pH adaptability and controlled oxidation make it preferable for synthetic chemistry, whereas NaOCl is suited for industrial-scale disinfection .

Preparation Methods

Oxidation of Toluenesulfonamide with Sodium Hypochlorite

Overview:

The most established method for synthesizing o-Chloramine T involves oxidizing toluenesulfonamide using sodium hypochlorite (NaOCl). This process is favored due to the reagent's availability, cost-effectiveness, and relatively mild reaction conditions.

- Toluenesulfonamide undergoes oxidation where the active chlorine from sodium hypochlorite introduces a chlorinated amino group, forming this compound.

- Sodium hypochlorite is generated in situ from sodium hydroxide and chlorine, ensuring controlled reactivity.

- Typically performed at room temperature.

- Reaction medium often aqueous, with pH maintained around 8.5 to optimize electrophilic chlorination.

- Reaction duration varies from 30 minutes to a few hours depending on scale and desired yield.

- Cost-effective and straightforward.

- Low toxicity and environmentally benign compared to alternative chlorination methods.

- Suitable for large-scale industrial synthesis.

- Studies indicate that the oxidation yields are high, with yields often exceeding 90% under optimized conditions.

- Long-term stability of the product is maintained when stored properly, though exposure to atmospheric conditions can cause degradation.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reagent | Sodium hypochlorite (NaOCl) | - | In situ generation from NaOH and Cl₂ |

| pH | ~8.5 | - | Optimal for electrophilic chlorination |

| Temperature | Ambient (~20-25°C) | - | Maintains reaction efficiency |

| Reaction time | 1-3 hours | >90 | High yield, scalable process |

| Storage conditions | Refrigeration, inert atmosphere | - | Preserves stability of this compound |

Data Summary:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reactants | Ammonia, ammonium chloride, chlorinated water | - | High molarity solutions used |

| Temperature | -20°C to -10°C | - | Maintains selectivity and stability |

| Reaction time | 1-4 hours | ~98 | High efficiency |

| Storage | Refrigeration at -20°C | - | Ensures stability of chloramine solutions |

Chlorination Using Iron(III) Chloride-Loaded Catalysts

Overview:

Another approach involves catalyzing the chlorination of toluene derivatives with FeCl₃-loaded macroporous silica gel, which can be adapted for synthesizing chloramine derivatives, including this compound.

- Toluene is added to a reaction vessel with FeCl₃-loaded catalyst.

- Chlorine gas is introduced to facilitate selective ortho-chlorination.

- The process is carried out at controlled temperatures (~20°C) under liquid-phase conditions.

- High selectivity for ortho-position.

- Catalyst recyclability.

- Suitable for industrial applications with high throughput.

- Reaction times are short (minutes to hours).

- The process yields high purity products with minimal by-products.

- The method is environmentally friendly due to catalyst recyclability and reduced waste.

Data Summary:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | FeCl₃-loaded silica gel | - | Recyclable and efficient |

| Reactant | Toluene | - | Substrate for chlorination |

| Chlorine source | Cl₂ gas | - | Controlled addition for selectivity |

| Temperature | ~20°C | - | Mild conditions |

Summary of Key Preparation Data

| Method | Reagents & Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|

| Oxidation with NaOCl | Toluenesulfonamide + NaOCl, pH 8.5, room temp | >90 | Cost-effective, scalable, environmentally friendly |

| Continuous chloramine process | Commercial eau de Javelle + ammonia, -20°C | ~98 | High purity, continuous operation, eco-friendly |

| Catalytic chlorination | Toluene + FeCl₃-loaded catalyst + Cl₂ gas | High | High selectivity, catalyst recyclability |

Q & A

What are the critical considerations for synthesizing o-Chloramine T with high purity, and how can researchers validate its structural integrity?

Basic Research Question

Synthesis of this compound (sodium N-chloro-4-methylbenzenesulfonamide) requires precise control of reaction conditions. Key steps include:

- Chlorination : Reacting toluenesulfonamide with sodium hypochlorite (NaOCl) under controlled pH (4.6–4.7) to avoid over-chlorination or decomposition .

- Purification : Recrystallization from ethanol-water mixtures to remove unreacted starting materials and byproducts.

Validation Methods : - Spectroscopy : FT-IR to confirm sulfonamide N-Cl stretching (~650 cm⁻¹) and aromatic C-H bonds .

- TLC Analysis : Using hexane/ethyl acetate (2:1) to monitor reaction progress and purity .

- Elemental Analysis : Verify Na and Cl content to confirm stoichiometry .

How can researchers resolve contradictions in reported reaction mechanisms involving this compound as an oxidizing agent?

Advanced Research Question

Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) arise from solvent polarity, temperature, and substrate specificity. Methodological approaches include:

- Kinetic Isotope Effects (KIE) : Differentiate between homolytic (radical) and heterolytic (ionic) cleavage of the N-Cl bond .

- Trapping Experiments : Use spin-trapping agents like TEMPO to detect radical intermediates .

- Computational Modeling : DFT calculations to compare activation energies of proposed pathways .

Example : In aqueous media, this compound favors ionic pathways, while non-polar solvents promote radical mechanisms .

What experimental strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Basic Research Question

this compound decomposes via hydrolysis or photolysis. Stabilization methods:

- pH Control : Maintain solutions at pH 8–9 using phosphate buffers to slow hydrolysis .

- Light Protection : Store solutions in amber vials to prevent photodegradation .

- Temperature : Refrigeration (4°C) reduces decomposition rates by 50% compared to room temperature .

Monitoring Stability : Regular iodometric titration to quantify active chlorine content over time .

How should researchers design experiments to assess the antimicrobial efficacy of this compound while minimizing interference from organic matter?

Advanced Research Question

Organic matter (e.g., proteins, biofilms) consumes this compound via chlorine demand, skewing results. Mitigation strategies:

- Pre-Treatment : Remove organic debris using filtration or enzymatic digestion (e.g., protease) .

- Dose-Response Curves : Compare efficacy in sterile vs. organic-rich environments to quantify interference .

- Alternative Metrics : Measure residual chlorine post-experiment to adjust for consumption .

What analytical techniques are most effective for identifying degradation byproducts of this compound in environmental systems?

Advanced Research Question

Degradation byproducts (e.g., toluenesulfonamide, chlorinated organics) require multi-method analysis:

- LC-MS/MS : Detect and quantify sulfonamide derivatives with ppm-level sensitivity .

- GC-ECD : Identify volatile chlorinated compounds (e.g., chloroform) formed under UV exposure .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess byproduct toxicity .

How can researchers address discrepancies in reported solubility data for this compound across solvents?

Basic Research Question

Solubility variations stem from hydration states (anhydrous vs. trihydrate) and solvent polarity. Best practices:

- Standardization : Report solvent purity, temperature, and hydration state in all studies .

- Gravimetric Analysis : Measure saturation points via evaporation under controlled conditions .

- Cross-Validation : Compare solubility in water, ethanol, and acetonitrile using USP protocols .

What methodologies enable precise quantification of this compound in complex matrices like biological fluids?

Advanced Research Question

Matrix interference (e.g., proteins, salts) challenges quantification. Solutions include:

- Derivatization : React with potassium iodide and starch for colorimetric detection (λ = 570 nm) .

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate this compound from interferents .

- Internal Standards : Deuterated analogs (e.g., d₃-toluenesulfonamide) for LC-MS calibration .

How should researchers design controls to distinguish between direct and indirect antimicrobial effects of this compound?

Advanced Research Question

Differentiate bactericidal activity from byproduct-mediated effects:

- Inhibitor Studies : Add sodium thiosulfate to quench residual chlorine and isolate byproduct effects .

- Time-Kill Assays : Compare log reduction rates in pre-treated vs. fresh solutions .

- Genetic Knockouts : Use E. coli mutants lacking antioxidant enzymes (e.g., sodA) to probe oxidative stress pathways .

What are the best practices for replicating literature-reported catalytic cycles involving this compound?

Basic Research Question

Replicability issues often stem from unstated reaction parameters. Critical steps:

- Parameter Documentation : Report exact concentrations, stirring rates, and reagent addition sequences .

- Oxygen Exclusion : Use Schlenk lines or nitrogen purging to prevent unintended radical pathways .

- Catalyst Characterization : Pre-characterize metal catalysts (e.g., Pd, Ru) via XRD or XPS to confirm oxidation states .

How can researchers critically evaluate conflicting data on the environmental persistence of this compound?

Advanced Research Question

Contradictory half-life data arise from variable experimental conditions. Resolution strategies:

- Meta-Analysis : Normalize data to standard conditions (pH 7, 25°C) using Arrhenius adjustments .

- Field vs. Lab Studies : Compare degradation rates in controlled lab settings vs. natural water bodies .

- Advanced Modeling : Apply QSAR models to predict degradation pathways under untested conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.